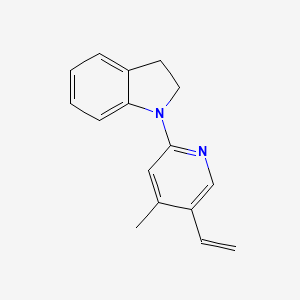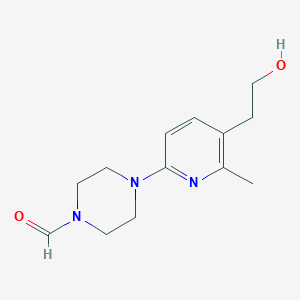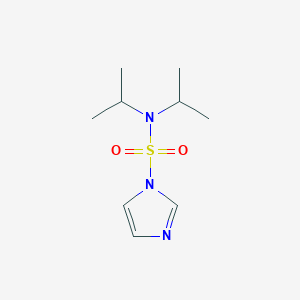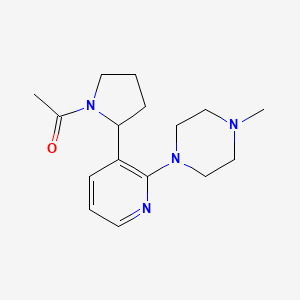
2-(3,6-Dioxotetrahydropyridazin-1(2H)-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,6-Dioxotetrahydropyridazin-1(2H)-yl)acetic acid is a chemical compound that belongs to the class of pyridazinone derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,6-Dioxotetrahydropyridazin-1(2H)-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of hydrazine derivatives with dicarboxylic acid anhydrides, followed by subsequent functional group modifications.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,6-Dioxotetrahydropyridazin-1(2H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(3,6-Dioxotetrahydropyridazin-1(2H)-yl)acetic acid involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Signal Transduction: Affecting intracellular signaling pathways to alter cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
Pyridazinone Derivatives: Compounds with similar core structures but different substituents.
Hydrazine Derivatives: Compounds containing hydrazine functional groups.
Uniqueness
2-(3,6-Dioxotetrahydropyridazin-1(2H)-yl)acetic acid is unique due to its specific structural features and the resulting biological activities
Propiedades
Fórmula molecular |
C6H8N2O4 |
|---|---|
Peso molecular |
172.14 g/mol |
Nombre IUPAC |
2-(3,6-dioxodiazinan-1-yl)acetic acid |
InChI |
InChI=1S/C6H8N2O4/c9-4-1-2-5(10)8(7-4)3-6(11)12/h1-3H2,(H,7,9)(H,11,12) |
Clave InChI |
NCXHFXVBPRCRBU-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(NC1=O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















